molecular formula C7H6BrNO B1593675 2-Bromo-1-(pyridin-4-yl)ethanone CAS No. 6221-13-2

2-Bromo-1-(pyridin-4-yl)ethanone

Cat. No.: B1593675
CAS No.: 6221-13-2
M. Wt: 200.03 g/mol
InChI Key: NAFCUKZZHZYPKB-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyridin-4-yl)ethanone is an organic compound with the molecular formula C7H6BrNO It is a brominated derivative of pyridine, characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pyridine ring

Mechanism of Action

Target of Action

Similar compounds such as imidazole and thiazole derivatives have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The bromine atom can form electrophilic species that can react with nucleophilic sites on target molecules, while the pyridinyl group can participate in π-π stacking interactions and hydrogen bonding .

Biochemical Pathways

These could include pathways related to inflammation, cell proliferation, oxidative stress, and microbial metabolism .

Pharmacokinetics

The compound’s molecular weight (200033 g/mol) and LogP value (076) suggest that it may have good bioavailability . The compound’s solubility in water and other polar solvents could also influence its absorption and distribution .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that the compound could potentially exhibit antimicrobial, anti-inflammatory, antitumor, and other bioactivities .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-Bromo-1-(pyridin-4-yl)ethanone. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s reactivity and efficacy could also be influenced by the pH and the presence of other substances in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone typically involves the bromination of 1-(pyridin-4-yl)ethanone. One common method includes the reaction of 1-(pyridin-4-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(pyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed:

  • Substituted ethanone derivatives
  • Carboxylic acids
  • Alcohols

Scientific Research Applications

2-Bromo-1-(pyridin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

  • 2-Bromo-1-(pyridin-3-yl)ethanone
  • 2-Bromo-1-(pyridin-2-yl)ethanone
  • 2-Chloro-1-(pyridin-4-yl)ethanone

Comparison: 2-Bromo-1-(pyridin-4-yl)ethanone is unique due to the position of the bromine atom and the pyridine ring, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-bromo-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFCUKZZHZYPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328148
Record name 2-bromo-1-(pyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-13-2
Record name 2-bromo-1-(pyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 18.2 g (150 mmol) 4-acetylpyridine (6-1) in 20 mL 48% HBr was added a 5 mL solution of 7.70 mL bromine in 48% HBr dropwise while heating in a 70° C. oil bath. A thick precipitate formed about midway through the addition, but the reaction was allowed to stir an additional 2 h at 70° C. The reaction was cooled and the precipitate was collected by filtration and washed 3×20 mL with a 1:1 methanol:Et2O solution to provide pure 2-bromo-1-pyridin-4-ylethanone (6-2) after drying under high vacuum: 1H NMR (400 MHz, DMSO-d6) δ 9.0 (d, J=3 Hz, 2H), 8.07 (d, J=3 Hz, 2H), 5.03 (s, 2H).
Quantity
18.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Acetylpyridine (3.62 g, 29.9 mmol) was added with acetic acid (30 ml) and 47% hydrobromic acid (5.3 ml) at room temperature, subsequently added dropwise with bromine (1.6 ml in total) four times at an interval of 5 minutes, stirred at room temperature for 2 hours and 30 minutes. The mixture was further added with bromine (1.6 ml), and stirred at room temperature for 20 hours. The reaction solution was filtered, and the resulting crystals were washed with diethyl ether and dried to obtain 12.43 g of the title compound as a salt of hydrogen bromide in the form of orange crystals without purification.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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